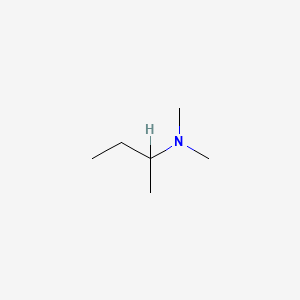

N,N-Dimethyl-2-butanamine

Descripción

Contextualization within Tertiary Amine Chemistry and Stereochemistry

N,N-Dimethyl-2-butanamine is classified as a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. lkouniv.ac.in Like other tertiary amines, it possesses a lone pair of electrons on the nitrogen atom, which imparts basic properties to the molecule. lkouniv.ac.in The arrangement of groups around the nitrogen atom in tertiary amines is typically pyramidal, with the lone pair occupying one of the vertices of a tetrahedron. lkouniv.ac.in

A defining characteristic of this compound is its chirality. The carbon atom at the second position of the butane (B89635) chain is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a dimethylamino group. libretexts.org This gives rise to two non-superimposable mirror images, or enantiomers: (R)-N,N-Dimethyl-2-butanamine and (S)-N,N-Dimethyl-2-butanamine. The specific spatial arrangement, or stereochemistry, of these enantiomers can significantly influence their chemical and biological properties.

Significance of the Chiral Center in 2-Butanamine Derivatives for Advanced Organic Synthesis

The presence of a chiral center in 2-butanamine derivatives, such as this compound, is of paramount importance in advanced organic synthesis, particularly in the realm of asymmetric synthesis. d-nb.inforesearchgate.net Asymmetric synthesis aims to selectively produce a single enantiomer of a chiral product, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. acs.org

Chiral amines and their derivatives are fundamental building blocks for the synthesis of a vast array of pharmaceuticals, natural products, and other biologically active compounds. acs.org The specific stereochemistry of these building blocks is often critical for the desired biological activity of the final product. For instance, the synthesis of complex molecules like the HIV-protease inhibitors Ritonavir and Lopinavir relies on the creation of specific chiral amino alcohols. d-nb.info The development of methods for the enantioselective synthesis of chiral amines, such as through reductive amination, is an active area of research. d-nb.infonih.gov

Overview of General Utility as a Core Chemical Building Block and Reagent

This compound serves as a versatile chemical building block and reagent in organic synthesis. ontosight.ai Its utility stems from the reactivity of the tertiary amine group and the potential for transformations at the chiral center.

As a building block, it is incorporated into the synthesis of more complex molecules, particularly nitrogen-containing compounds. It can participate in reactions such as nucleophilic substitutions to form a variety of molecular architectures. For example, it can be used in the synthesis of biologically active heterocyclic compounds.

As a reagent, this compound and other amines can be used as bases or catalysts in various chemical reactions. wikipedia.org The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base. While sterically hindered amines like di-tert-butylamine (B1584993) are known to be non-nucleophilic bases, the reactivity of this compound allows it to participate in a broader range of reactions. rsc.org Furthermore, derivatives of this compound can be employed in processes like N-dealkylation reactions, which are important for synthesizing drug metabolites.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| CAS Number | 921-04-0 |

| IUPAC Name | N,N-dimethylbutan-2-amine |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Appearance | Colorless liquid |

| Odor | Amine-like |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

921-04-0 |

|---|---|

Fórmula molecular |

C6H15N |

Peso molecular |

101.19 g/mol |

Nombre IUPAC |

N,N-dimethylbutan-2-amine |

InChI |

InChI=1S/C6H15N/c1-5-6(2)7(3)4/h6H,5H2,1-4H3 |

Clave InChI |

USSPHSVODLAWSA-UHFFFAOYSA-N |

SMILES |

CCC(C)N(C)C |

SMILES canónico |

CCC(C)N(C)C |

Sinónimos |

N,N-dimethyl-2-butanamine |

Origen del producto |

United States |

Synthetic Methodologies for N,n Dimethyl 2 Butanamine and Analogues

Classical and Contemporary Approaches to Amine Synthesis

The generation of amines, such as N,N-dimethyl-2-butanamine, relies on a range of established and modern synthetic protocols. These reactions are often catalyzed by transition metals and are designed to be efficient and selective.

Catalytic Alkylation Reactions of Primary and Secondary Amines

A prominent method for synthesizing this compound is the catalytic alkylation of 2-butanamine. This approach involves the introduction of methyl groups to the primary amine nitrogen atom.

The direct alkylation of 2-butanamine with methanol (B129727), serving as the methylating agent, presents a viable route to this compound. This reaction is typically facilitated by a γ-Al₂O₃-supported transition metal catalyst, which may consist of nickel, cobalt, or zinc. The process is generally carried out at moderate temperatures, ranging from 180 to 220°C, under atmospheric pressure. One notable advantage of this method is its high atom economy, with water being the sole byproduct. rsc.org A catalyst system composed of nickel, cobalt, and zinc on a γ-Al₂O₃ support has demonstrated a 98% conversion of 2-butanamine and 97% selectivity for this compound at 200°C.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a key concept in the N-alkylation of amines with alcohols, catalyzed by various transition metals like ruthenium, rhodium, iridium, and manganese. organic-chemistry.orgacs.orgdicp.ac.cnrsc.org This method avoids the need for traditional alkylating agents, which are often toxic. organic-chemistry.org In this process, the transition metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde or ketone intermediate. dicp.ac.cn This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the catalyst to the N-alkylated amine, regenerating the catalyst and producing water as the only byproduct. dicp.ac.cn

| Parameter | Value |

| Catalyst Composition | (Ni,Co,Zn)/γ-Al₂O₃ |

| Reaction Temperature | 200°C |

| 2-Butanamine Conversion | 98% |

| Selectivity to this compound | 97% |

| Catalyst Stability | >500 hours |

The mechanism of transition metal-catalyzed N-alkylation of amines with alcohols generally follows the "borrowing hydrogen" pathway. dicp.ac.cnrsc.org The process initiates with the dehydrogenation of the alcohol by the metal catalyst to yield a corresponding aldehyde or ketone. acs.orgdicp.ac.cn This is followed by the condensation of the newly formed carbonyl compound with an amine to produce an imine intermediate and a water molecule. acs.org Finally, the imine is hydrogenated by the metal hydride species, which was formed during the initial dehydrogenation step, to give the final N-alkylated amine product. acs.orgacs.org

Theoretical studies, such as those using density functional theory (DFT), have provided deeper insights into these mechanisms. acs.org For instance, in iridium-catalyzed reactions, it has been shown that the iridium catalyst participates not only in the dehydrogenation and hydrogenation steps but also in the crucial C-N bond formation step. rsc.org The resting state of the catalyst can be an iridium-hydride species coordinated to the amine substrate, and the rate-determining step may involve the coordination of the imine intermediate to the metal center. acs.org

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile and widely used method for synthesizing amines. wikipedia.org It involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org This technique is considered a green chemistry approach as it can be performed catalytically in a single pot under mild conditions. wikipedia.org

An alternative pathway to this compound involves the reductive amination of 2-butanone (B6335102) with dimethylamine (B145610). This reaction utilizes hydrogenation catalysts to form the tertiary amine. A copper-nickel catalyst supported on γ-Al₂O₃ has been shown to be effective, operating at temperatures between 150 and 200°C and a hydrogen pressure of 0.3–0.8 MPa, achieving a yield greater than 95%. The mechanism proceeds through the formation of an imine intermediate, which is then hydrogenated to the final amine product.

Various metals, including palladium, platinum, nickel, and ruthenium, are commonly employed as catalysts for reductive amination. wikipedia.orgnih.gov Palladium on carbon (Pd/C) is a frequently used catalyst, often in the presence of molecular hydrogen. nih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can also be used. masterorganicchemistry.comcommonorganicchemistry.com The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reaction. nih.govmdpi.com For example, nickel catalysts are noted for their good activity and selectivity in the reductive amination of alcohols. wikipedia.orgencyclopedia.pub

| Parameter | Catalytic Alkylation | Reductive Amination |

| Precursors | 2-Butanamine, Methanol | 2-Butanone, Dimethylamine |

| Temperature (°C) | 180–220 | 150–200 |

| Pressure (MPa) | 0.1 | 0.3–0.8 |

| Catalyst | (Ni,Co,Zn)/γ-Al₂O₃ | Cu-Ni/γ-Al₂O₃ |

| Yield (%) | 97 | >95 |

| Selectivity (%) | 97 | 95 |

| Byproducts | Water | Ammonia (B1221849), Water |

Continuous-flow systems offer several advantages over traditional batch synthesis, including improved safety, efficiency, and environmental compatibility. researchgate.net These systems are well-suited for reductive amination reactions. For instance, a continuous-flow reactor operating at 185°C and 0.7 MPa pressure for the reductive amination of 2-butanone with dimethylamine delivered a 97.6% yield of this compound with a space velocity of 0.5 h⁻¹.

The development of heterogeneous catalyst systems has been crucial for the successful implementation of continuous-flow asymmetric reductive amination. researchgate.net For example, immobilized iridium catalysts have been used in continuous-flow systems for both the asymmetric hydrogenation of imines and the asymmetric reductive amination of ketones, producing chiral amines with high yields and enantioselectivities. researchgate.net These continuous processes can often operate for extended periods, demonstrating their robustness and potential for industrial-scale production. researchgate.net

Stereoselective Synthetic Pathways

The creation of chiral amines such as this compound in an enantiomerically pure form is of paramount importance, as the biological activity of such molecules is often dependent on their specific stereoisomer. nih.gov To achieve this, chemists have developed sophisticated stereoselective pathways that guide reactions to favor the formation of one enantiomer over the other.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

One of the foundational strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into an achiral starting material. wikipedia.orgiipseries.org This auxiliary acts as a "chiral director," influencing the stereochemical outcome of subsequent reactions by creating a diastereomeric intermediate that favors attack from a specific direction due to steric hindrance. iipseries.org After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgd-nb.info

Several types of chiral auxiliaries have been developed and are widely used in organic synthesis.

Table 1: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | Forms N-acyl derivatives; high diastereoselectivity is achieved through chelation with a Lewis acid, which fixes the conformation. |

| Camphorsultam | Michael additions, Claisen rearrangements. wikipedia.org | Offers high diastereoselectivity, often complementary to oxazolidinones; acts as a superior chiral director in certain reactions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to produce enantioenriched carboxylic acids, alcohols, and aldehydes. d-nb.info | Readily available and inexpensive; the resulting amide can be cleaved under various conditions to yield different functional groups. d-nb.info |

| tert-Butanesulfinamide | Synthesis of chiral amines from imines. wikipedia.org | Reacts with ketones or aldehydes to form N-sulfinyl imines, which can be reduced or reacted with organometallic reagents with high diastereoselectivity. |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes. wikipedia.org | Derived from (S)- and (R)-1-amino-2-methoxymethylpyrrolidine; forms chiral hydrazones that can be selectively alkylated. |

Enantioselective Catalysis for Chiral Amine Formation

A more modern and efficient alternative to stoichiometric auxiliaries is the use of catalytic quantities of a chiral entity. iipseries.org Enantioselective catalysis employs a chiral catalyst to create a chiral environment around the reactants, favoring the transition state that leads to the desired enantiomer. This approach is highly sought after due to its superior atom economy and efficiency. acs.org

The asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and powerful strategies for synthesizing valuable α-chiral amines. nih.govacs.org This method offers excellent atom economy, producing almost no waste or byproducts, which makes it a highly sustainable and "green" approach. acs.org The process typically involves reacting an imine with molecular hydrogen in the presence of a transition metal complex bearing a chiral ligand.

Imines can be challenging substrates compared to ketones due to potential E/Z isomerism and hydrolysis. nih.gov However, significant progress has led to the development of highly active and selective catalysts, primarily based on iridium (Ir), rhodium (Rh), and ruthenium (Ru). sioc-journal.cnscispace.com For instance, iridacycle catalysts prepared from ligands like MaxPHOX have demonstrated high efficiency in the direct hydrogenation of N-alkyl imines under mild conditions, achieving excellent enantioselectivity (up to 94% ee). acs.org

Table 2: Selected Catalyst Systems for Asymmetric Hydrogenation of Imines

| Catalyst System (Metal/Ligand) | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% ee | nih.govacs.org |

| Ir-MaxPHOX Iridacycle | N-alkyl imines from acetophenones | Up to 94% ee | acs.org |

| Ni/BenzP* | N-aryl imino esters | Up to 98% ee | acs.org |

A significant challenge in asymmetric synthesis is creating chiral centers where two similarly sized alkyl groups are attached, as is the case in this compound. nih.gov A groundbreaking approach to this problem is the use of nickel-catalyzed enantioconvergent substitution reactions. nih.govacs.org This method uses a single chiral catalyst to transform a racemic starting material (a 50:50 mixture of both enantiomers) into a single, highly enantioenriched product. organic-chemistry.org

Researchers have developed two versatile methods for the catalytic enantioconvergent synthesis of protected dialkyl carbinamines using a chiral nickel/pybox catalyst. nih.govacs.org

Coupling of α-Phthalimido Alkyl Chlorides: A racemic α-phthalimido alkyl chloride is coupled with an alkylzinc reagent. This method affords the protected dialkyl carbinamine in good yield and high enantioselectivity (e.g., 90% yield, 92% ee). nih.govacs.org The phthalimide (B116566) group is a well-established protecting group for a primary amine. acs.org

Coupling of N-Hydroxyphthalimide (NHP) Esters: An NHP ester derived from a protected α-amino acid is coupled with an alkylzinc reagent. nih.govnih.gov This variation is particularly powerful as the NHP ester can be generated in situ from commercially available amino acid derivatives, allowing for a one-pot synthesis of the enantioenriched product. nih.govorganic-chemistry.org

These nickel-catalyzed methods are robust, display broad scope with good functional-group tolerance, and utilize an earth-abundant metal, highlighting their practical utility in synthesizing a wide array of chiral amines. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. igitsarang.ac.inresearchgate.net Key metrics for evaluating the "greenness" of a reaction include atom economy, E-factor, and process mass intensity (PMI). msu.edu

Atom Economy and Byproduct Minimization

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org

Formula for Atom Economy:

A higher atom economy signifies a more efficient and less wasteful process. primescholars.com

High Atom Economy Processes: Catalytic asymmetric hydrogenation is an excellent example of a highly atom-economical reaction. acs.org In the ideal hydrogenation of an imine, all atoms from the imine and the hydrogen gas are incorporated into the final amine product, leading to an atom economy of 100%. acs.org Similarly, the direct alkylation of 2-butanamine with methanol over a reusable solid catalyst to produce this compound is highly atom-economical, with water being the only byproduct.

Low Atom Economy Processes: In contrast, syntheses that rely on stoichiometric reagents or protecting groups, such as the Gabriel synthesis or the use of chiral auxiliaries, generally have poor atom economy. primescholars.com Although a chiral auxiliary may be recoverable, the process still requires additional steps for attachment and removal, which consumes energy and solvents, and recovery is never 100% efficient. primescholars.com Reactions that generate stoichiometric amounts of byproducts, like the Wittig reaction, are classic examples of low atom economy, even if the chemical yield of the product is high. primescholars.com

By prioritizing catalytic routes and designing syntheses that minimize the use of protecting groups and stoichiometric reagents, the production of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and cost-effective manufacturing.

Novel Plasma-Assisted Synthetic Routes

Plasma-assisted synthesis represents an emerging and environmentally conscious approach to chemical transformations, offering unique reaction pathways that are often inaccessible through conventional methods. uantwerpen.bemdpi.com This technique utilizes the highly reactive environment of a plasma, a partially ionized gas containing a mixture of ions, electrons, and neutral species, to drive chemical reactions. nih.gov In the context of amine synthesis, plasma-based methods provide a promising alternative to traditional synthetic routes, potentially reducing the reliance on hazardous reagents and catalysts. uantwerpen.be

The fundamental principle of plasma-assisted organic synthesis involves the generation of reactive species from precursor gases, which then interact with a substrate to form the desired product. researchgate.net For the synthesis of amines, ammonia or nitrogen gas is commonly used as the plasma source to generate reactive nitrogen species. researchgate.netacs.org These species can then react with a variety of organic molecules to introduce amino functionalities.

A potential plasma-assisted route for the synthesis of this compound could involve the reaction of 2-butanone with a plasma generated from a mixture of dimethylamine and a carrier gas like argon. In this hypothetical scenario, the plasma would activate the dimethylamine, forming reactive radical and ionic species. These species would then react with 2-butanone to form an enamine or iminium ion intermediate, which is subsequently reduced in situ to yield the final product, this compound.

Alternatively, a plasma-assisted approach could be adapted from the synthesis of higher-order nitrogen-containing compounds from butylamine (B146782). researchgate.net By using a plasma discharge in a mixture of butylamine and a methylating agent, it might be possible to achieve N,N-dimethylation. The process parameters, such as plasma power, residence time, and the ratio of reactants, would be critical in controlling the selectivity and yield of the desired product. researchgate.net

Research into the plasma-assisted synthesis of various amines has demonstrated the feasibility of this technology. For instance, studies have shown the successful amination of cyclohexane (B81311) using an ammonia plasma and the synthesis of aniline (B41778) derivatives from benzene (B151609) and an ammonia plasma. researchgate.net While a specific protocol for this compound has not been detailed in the reviewed literature, the general methodologies provide a strong foundation for its potential synthesis.

The following table outlines typical parameters and potential outcomes for plasma-assisted amination reactions, based on findings from related syntheses.

| Parameter | Value/Range | Expected Outcome for this compound Synthesis |

| Plasma Source | Dielectric Barrier Discharge (DBD) or Radio Frequency (RF) Discharge | Generation of reactive nitrogen and methyl species from precursor gases. |

| Precursor Gases | Dimethylamine, Methane, Argon | Formation of dimethylaminyl radicals and methyl radicals for reaction. |

| Substrate | 2-Butanone or sec-Butylamine | Serves as the carbon backbone for the final product. |

| Plasma Power | 50 - 200 W | Influences the density of reactive species and reaction rate. |

| Residence Time | 1 - 180 s | Affects the conversion of reactants and the formation of byproducts. researchgate.net |

| Temperature | Ambient to 100 °C | Low-temperature operation reduces energy consumption. mdpi.com |

| Pressure | Atmospheric or Low Pressure | Determines the characteristics of the plasma. |

| Selectivity | Variable | Optimization of parameters is crucial to favor the formation of the desired tertiary amine over other products. |

| Yield | >95% (as seen in similar syntheses) | High yields are achievable under optimized conditions. |

This innovative synthetic strategy holds considerable promise for the efficient and sustainable production of this compound and its analogues, paving the way for greener chemical manufacturing processes. uantwerpen.be

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Butanamine

Fundamental Reactivity Profiles

The chemical nature of N,N-Dimethyl-2-butanamine is largely defined by the lone pair of electrons on its nitrogen atom, which imparts both nucleophilic and basic characteristics. uomustansiriyah.edu.iq

Nucleophilic Characteristics in Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in reactions where it donates this electron pair to an electrophile. This nucleophilicity is a cornerstone of its utility in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

However, the steric hindrance around the nitrogen atom, caused by the two methyl groups and the sec-butyl group, can influence its nucleophilic reactivity. Compared to less hindered amines, the bulky alkyl groups may slow down the rate of nucleophilic attack. The general trend for amine nucleophilicity increases from primary to secondary amines, but the increased steric bulk of tertiary amines can sometimes diminish this effect. masterorganicchemistry.com

Despite this, this compound is employed in various nucleophilic substitution reactions. For instance, it can react with alkyl halides, where the nitrogen atom displaces the halide to form a quaternary ammonium (B1175870) salt. It also participates in reactions with carbonyl compounds and acid halides. lookchem.com

The table below summarizes some key reactions where this compound acts as a nucleophile.

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Alkyl Halide | Quaternary Ammonium Salt | Formation of new C-N bonds |

| Nucleophilic Acyl Substitution | Acid Halide | Amide | Synthesis of amides |

| Nucleophilic Addition | Aldehyde/Ketone | Hemiaminal/Enamine | Intermediate for further transformations |

Basicity and Protonation Equilibria

The basicity of an amine is a measure of its ability to accept a proton (H+). utexas.edu Like other alkylamines, this compound is a weak base. The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia (B1221849). lkouniv.ac.in

The basicity of amines in the gas phase generally increases with the number of alkyl groups due to the inductive effect. lkouniv.ac.in However, in aqueous solution, the trend is more complex due to salvation effects. The pKa of the conjugate acid of this compound is a quantitative measure of its basicity. While specific experimental pKa values for this compound can be found in chemical databases, a related compound, N,N-dimethylbutylamine, has a reported pKa of 10.2. nih.govnih.gov Generally, the pKa values for the ammonium ions of most simple alkylamines fall within the range of 10 to 11. uomustansiriyah.edu.iq

The protonation equilibrium of this compound with an acid (HA) can be represented as follows:

CH₃CH(N(CH₃)₂)CH₂CH₃ + HA ⇌ [CH₃CH(NH(CH₃)₂)CH₂CH₃]⁺ + A⁻

The position of this equilibrium is dependent on the strength of the acid and the solvent system.

Complex Reaction Pathways

Beyond its fundamental nucleophilic and basic properties, this compound can undergo more intricate transformations, including N-dealkylation and reactions involving iminium ion intermediates.

N-Dealkylation Processes and their Chemical Significance

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation in both chemical synthesis and drug metabolism. researchgate.netnih.govencyclopedia.pub For tertiary amines like this compound, this process can lead to the formation of secondary and primary amines, which are often valuable intermediates for the synthesis of other compounds.

One common method for N-dealkylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN). nih.gov The reaction proceeds through a quaternary cyanoammonium intermediate, which then breaks down to yield a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine. nih.gov

Another approach involves the use of chloroformates, such as α-chloroethyl chloroformate. nih.gov This reagent reacts with the tertiary amine to form a carbamate (B1207046) intermediate, which can then be hydrolyzed to the secondary amine. nih.gov

In biological systems, N-dealkylation is often catalyzed by cytochrome P450 enzymes. encyclopedia.pubmdpi.com The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine that spontaneously decomposes to the secondary amine and an aldehyde. encyclopedia.pubmdpi.com

The chemical significance of N-dealkylation lies in its ability to modify the structure and properties of amines, which is crucial in drug development for creating metabolites, altering receptor selectivity, and activating prodrugs. mdpi.com

Iminium Ion Chemistry and Intermediates

Iminium ions are cationic species characterized by a carbon-nitrogen double bond, with the nitrogen atom bearing a positive charge. They are key intermediates in a variety of organic reactions. The formation of an iminium ion from a tertiary amine like this compound can be initiated by oxidation or reaction with certain reagents.

For instance, the reaction of a tertiary amine with an oxidizing agent can lead to the formation of an iminium ion. These intermediates are highly electrophilic and can be attacked by nucleophiles. researchgate.net This reactivity is harnessed in various synthetic methodologies.

The formation of iminium ions is also a key step in the reductive amination of ketones. In the synthesis of this compound from 2-butanone (B6335102) and dimethylamine (B145610), an iminium intermediate is formed, which is then hydrogenated to the final tertiary amine. Similarly, in the reductive N-methylation of amines using formaldehyde (B43269), iminium ions are proposed as key intermediates. rsc.org

Electrochemical Transformations of Tertiary Amines

The electrochemical oxidation of tertiary amines, including this compound, provides a pathway for their transformation. mdpi.com The general mechanism involves the initial one-electron oxidation of the amine to form a radical cation. mdpi.com This radical cation can then undergo deprotonation at a carbon alpha to the nitrogen atom to form a neutral radical.

This radical is then further oxidized to an iminium ion. mdpi.com The iminium ion is a key intermediate that can react with nucleophiles present in the reaction medium. For example, in the presence of water, the iminium ion can be hydrolyzed to a secondary amine and an aldehyde. mdpi.com

The electrochemical oxidation of N,N-dicyclohexylmethylamine, a structurally related tertiary amine, has been shown to preferentially form the iminium ion by loss of a proton from the methyl group rather than the cyclohexyl group. mdpi.com This suggests that for this compound, the formation of an iminium ion via loss of a proton from one of the N-methyl groups would be a likely pathway.

Recent studies on the electrochemical N-formylation of amines have also shed light on the mechanistic pathways. acs.orgnih.gov These studies have shown that under certain conditions, the electrochemical oxidation can proceed through the formation of a hemiaminal intermediate, which is then further oxidized. acs.orgnih.gov In some cases, the formation of isocyanide intermediates has also been identified. acs.orgnih.gov The specific pathway can be influenced by the electrolyte and other reaction conditions. acs.orgnih.gov

The table below provides a summary of the electrochemical transformations of tertiary amines.

| Process | Intermediate | Product(s) |

| One-electron oxidation | Radical cation | - |

| Deprotonation | Neutral radical | - |

| Further oxidation | Iminium ion | - |

| Reaction with nucleophile (e.g., water) | - | Secondary amine, Aldehyde |

Mechanistic Aspects of Electrochemical Oxidation

The electrochemical oxidation of tertiary aliphatic amines, such as this compound, follows a well-established general mechanism, although the specific reactivity and product distribution can be influenced by the structure of the amine and the reaction conditions. mdpi.comacs.org The process is initiated by a one-electron transfer from the nitrogen atom at the anode to form a highly reactive radical cation. mdpi.comacs.org

The primary steps in the anodic oxidation of a tertiary amine are:

Formation of a Radical Cation: The amine undergoes a one-electron oxidation to yield the corresponding aminium radical cation. mdpi.com

Deprotonation: The radical cation is a strong acid and rapidly deprotonates from a carbon atom alpha to the nitrogen, forming an α-aminoalkyl radical. mdpi.comacs.org For this compound, this deprotonation can occur at either the N-methyl groups or the C1 or C3 position of the sec-butyl group. The relative stability of the resulting radical determines the major pathway. Generally, deprotonation is favored from the less substituted carbon, but steric factors can play a role. mdpi.com

Subsequent Reactions of the α-Aminoalkyl Radical: This radical intermediate can follow two main pathways: acs.org

Path A: Oxidation: The radical can undergo a second one-electron oxidation to form a stable iminium cation. acs.org This cation is an electrophilic species and can react with nucleophiles present in the medium. mdpi.com

Path B: Dismutation: Two radicals can react in a disproportionation (dismutation) reaction to yield one molecule of the starting amine and one molecule of an enamine. acs.org

The radical species formed after deprotonation, rather than the initial radical cation, is responsible for reactions with the electrode surface, leading to covalent attachment. acs.orgnih.gov

Electrosynthesis of N-Formamides and Related Products

The electrochemical synthesis of N-formamides from amines represents a sustainable alternative to traditional chemical methods. While specific studies on this compound are scarce, the general mechanisms for tertiary amines can be applied. One prominent method involves the electrochemical N-formylation using methanol (B129727) as both a C1 source and solvent. nih.govacs.org

The reaction pathway typically begins with the anodic oxidation of methanol to formaldehyde. nih.govacs.org The formaldehyde then reacts with the amine to form a hemiaminal intermediate. Subsequent oxidation of this hemiaminal leads to the desired N-formamide. nih.govacs.org

An alternative pathway has been identified, particularly under different electrolyte conditions, involving the formation of an isocyanide intermediate which is then hydrated to the formamide. nih.govacs.org The efficiency and selectivity of these reactions are highly dependent on parameters such as the applied potential, amine concentration, and the choice of electrolyte. nih.govacs.org For example, in the electrosynthesis of N-methylformamide from methylamine (B109427) and methanol, a faradaic efficiency of up to 34% was achieved in a neutral NaClO₄ electrolyte. nih.govacs.org

Another approach to amide synthesis involves the electrochemical oxidative transamidation of tertiary amines with N-acyl imides. tandfonline.com This method cleaves a C-N bond in the tertiary amine, allowing it to act as a surrogate for a secondary amine in the formation of new amide compounds. tandfonline.com Furthermore, the oxidation of N-alkyl-N-methylanilines to N-alkylformanilides has been demonstrated using a nitroxyl (B88944) radical mediator, proceeding through an iminium ion intermediate that is hydrolyzed and further oxidized. rsc.org

| Amine Substrate | C1 Source | Electrolyte | Reported FE (%) | Reference |

|---|---|---|---|---|

| Methylamine | Methanol | 0.1 M NaClO₄ | 34 | nih.govacs.org |

| Methylamine | Methanol | 0.1 M NaOH | ~23 | nih.govacs.org |

| Ethylamine | Methanol | 0.1 M NaOH | - | nih.gov |

| Isopropylamine | Methanol | 0.1 M NaOH | - | nih.gov |

| Butylamine (B146782) | Methanol | 0.1 M NaOH | - | nih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms involving amines, which are often difficult to probe experimentally.

Transition State Analysis for Alkylation and Amination Reactions

Computational studies have been crucial in understanding the selectivity and mechanism of C-H alkylation of tertiary amines. For the B(C₆F₅)₃-catalyzed alkylation of tertiary amines with electron-deficient olefins, DFT calculations have established a detailed mechanistic picture for both α- and β-alkylation. acs.org It was found that α-alkylation is the kinetically favored product, while β-alkylation is thermodynamically favored. acs.org The transition state for the key β-alkylation step, involving hydride transfer and C-C bond formation, was identified and its high activation energy barrier explains the need for high reaction temperatures. acs.org Solvent polarity was also shown to be a critical factor, with polar solvents favoring the β-alkylation pathway due to the high dipole moments of the key transition states. acs.org

In the context of amination, DFT calculations have been used to study the rhodium-catalyzed asymmetric allylic substitution to form α-tertiary amines. nih.gov These studies elucidated the transition state barriers for the formation of different stereoisomers, explaining the high enantioselectivity observed experimentally. nih.gov The calculations revealed that for certain substrates, both syn and anti π-allyl rhodium intermediates contribute to the formation of the major product, with the anti pathway proceeding through a higher energy transition state. nih.gov For the synthesis of α-tertiary amines via radical addition, DFT studies have supported a stereochemical model where an intramolecular hydrogen bond in the transition state is responsible for the observed enantioselectivity. researchgate.net

| Reaction Step | Catalyst/Solvent System | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| β-Alkylation (Hydride Transfer) | B(C₆F₅)₃ / 1,4-Dioxane | 31.9 | acs.org |

| Direct Deprotonation (β-C-H) by Base | B(C₆F₅)₃ / 1,4-Dioxane | 42.8 | acs.org |

| Rhodium-Catalyzed Amination (Major Product TS) | Rh/(S)-Ligand | 8.6 | nih.gov |

| Rhodium-Catalyzed Amination (Minor Product TS) | Rh/(S)-Ligand | 13.9 | nih.gov |

Energy Landscapes of Amine-Involving Processes

The potential energy landscapes of molecules define their conformational flexibility and chemical reactivity. For this compound (DM2BA), time-resolved Rydberg Fingerprint Spectroscopy (RFS) has been used to explore its conformational energy landscape. aps.org Internal rotation around the C-C single bonds creates a complex landscape of conformeric structures. aps.org Upon photoexcitation, the molecule is vibrationally excited, with an effective temperature of 950 K, which is sufficient to overcome the barriers for internal rotation and allow the molecule to convert between different conformeric shapes. aps.org The study revealed that excitation alters the energy landscape as the amine group becomes planar. aps.org

DFT calculations have been widely applied to map the energy landscapes of various reactions involving tertiary amines. In the degradation of simple aliphatic amines by ozonation, DFT studies showed that an initial oxygen-transfer reaction occurs rapidly with a low activation free energy (ΔG‡) of 8-10 kcal/mol, leading to the formation of an N-oxide as the main product for tertiary amines. rsc.orgresearchgate.net For CO₂ capture by tertiary amines, the reaction mechanism is proposed to proceed in a single step involving proton transfer and C-O bond formation, and the reaction barriers can be used to predict the amine's efficiency. researchgate.netnih.gov In the catalytic transesterification of ethyl benzoate (B1203000) with methanol, computational studies have shown the effect of a tertiary amine catalyst on the energy landscape, mapping out the energies of reactants, transition states, and products. acs.org These computational approaches are invaluable for understanding reaction feasibility, selectivity, and for the rational design of new catalysts and processes. researchgate.netrsc.org

Applications of N,n Dimethyl 2 Butanamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Synthesis

A chiral building block is a molecule that is incorporated into a larger synthetic scheme, bringing with it a pre-existing and defined stereocenter. wikipedia.orgsigmaaldrich.com This strategy is fundamental to the asymmetric synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic effect. yale.eduosi.lvsigmaaldrich.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with over half of all unique small-molecule drugs approved by the U.S. FDA containing such a moiety. nih.govnih.gov The synthesis of these compounds in an enantiomerically pure form is a key objective in medicinal chemistry. researchgate.net Chiral amines are crucial starting materials for creating these complex structures. beilstein-journals.org

While direct literature examples detailing the use of N,N-Dimethyl-2-butanamine are not prevalent, its structure is emblematic of a simple chiral synthon that can be used to construct substituted nitrogenous rings. The general strategy involves using the amine's intrinsic chirality to direct the stereochemical course of cyclization reactions, ultimately leading to the formation of chiral heterocycles like pyrrolidines or piperidines. yale.edubeilstein-journals.org The chiral sec-butyl group from this compound can be retained in the final structure, influencing its biological activity.

Precursor for Complex Molecular Architectures

The use of chiral auxiliaries and building blocks is a powerful strategy for constructing complex molecular architectures with precise stereochemical control. wikipedia.orgharvard.edu this compound serves as a potential precursor for introducing a chiral sec-butyl fragment into a larger molecule. In this role, the amine would react to become part of the final molecular skeleton. This approach is vital in the total synthesis of natural products and other biologically active compounds where specific stereoisomers are required.

Asymmetric Catalysis and Ligand Design

Asymmetric catalysis is a field dominated by the use of metal complexes paired with chiral ligands. nih.gov The ligand's chirality creates a chiral environment around the metal center, which in turn forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. nih.govntu.edu.sg

Development of Chiral Ligands from this compound Derivatives

The design of effective chiral ligands is central to the success of asymmetric catalysis. nih.gov Ligands derived from readily available chiral precursors, such as amino alcohols, are particularly attractive. nih.gov this compound provides a simple chiral scaffold that can be elaborated into more complex ligand structures. For instance, derivatives of this amine can be synthesized to create bidentate N,N or P,N ligands, which are known to be highly effective in a variety of catalytic reactions. nih.govnih.gov The modular nature of ligand synthesis allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov

| Ligand Class | General Structure | Potential Synthetic Modification | Coordinating Atoms |

|---|---|---|---|

| Chiral Diamine (N,N) | RN(R)-X-N(R)R | Coupling of two N-monomethyl-2-butanamine units via a linker (X). | Nitrogen, Nitrogen |

| Phosphino-amine (P,N) | RN(R)-X-PR'₂ | Functionalization of N-monomethyl-2-butanamine with a phosphine-containing arm. | Phosphorus, Nitrogen |

| Chiral Amine-Oxazoline | RN(R)-Linker-Oxazoline | Attachment of the N,N-dimethyl-2-butyl group to an oxazoline (B21484) ring system. | Nitrogen, Nitrogen |

Participation in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. When performed asymmetrically, they allow for the construction of chiral molecules. The enantioselectivity of these reactions is dictated by the chiral ligand coordinated to the metal catalyst (e.g., Palladium, Nickel, or Copper). researchgate.net

Chiral diamine and dinitrogen ligands have proven effective in nickel- and palladium-catalyzed asymmetric cross-coupling reactions, including Suzuki and Catellani reactions. nih.govresearchgate.net Ligands derived from this compound could participate in such catalytic cycles. The chiral ligand would coordinate to the metal center, influencing the geometry of the transition state during the key bond-forming steps (oxidative addition, transmetalation, and reductive elimination), thereby directing the stereochemical outcome of the product.

| Reaction Name | Metal Catalyst | Bond Formed | Role of Chiral Ligand |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd), Nickel (Ni) | C-C (Aryl-Aryl, Alkyl-Alkyl) | Induces enantioselectivity in stereoconvergent couplings. researchgate.net |

| Negishi Coupling | Nickel (Ni), Palladium (Pd) | C-C (sp³-sp³, sp²-sp³) | Controls stereochemistry at newly formed C-C bonds. |

| Catellani Reaction | Palladium (Pd) | C-C and C-H functionalization | Enables assembly of axially chiral scaffolds. nih.gov |

| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu) | C-N (Aryl-Amine) | Facilitates enantioselective formation of chiral amines. |

Reagent Applications in Specific Organic Transformations

Beyond its role as a structural component, this compound has potential as a reagent that actively participates in a chemical transformation. Its character as a chiral, sterically hindered tertiary amine makes it a candidate for use as a chiral base. Chiral bases can effect stereoselective reactions by selectively removing a proton to generate a chiral enolate or other reactive intermediate. researchgate.net For example, a chiral amine base can be used to catalyze asymmetric Michael additions or aldol (B89426) reactions, where the stereoselectivity of the reaction is determined by the structure of the base. researchgate.net

Potential in Materials Science Applications (via derivatives)

While this compound is not extensively utilized in its primary form in materials science, its derivatives hold considerable potential for a range of applications. The presence of a tertiary amine group provides a reactive site for chemical modification, allowing for the synthesis of new molecules with tailored properties suitable for advanced materials. These derivatives can be designed to act as key components in the formation of polymeric materials, influencing their final structure and characteristics.

Monomer or Additive in Polymer Chemistry

The chemical structure of this compound allows for its derivatives to be employed in polymer chemistry, either as monomers for building polymer chains or as additives to modify the properties of a polymer matrix.

As monomers , derivatives of this compound must contain a polymerizable functional group, such as a vinyl or acrylate (B77674) group. The synthesis of such monomers can be achieved through various organic reactions. For instance, analogous to the synthesis of other amino-functionalized monomers, a derivative of this compound could be incorporated into a (meth)acrylamide structure. These cationic monomers are valuable in the production of specialty polymers and copolymers. The tertiary amine group within the polymer structure can impart specific properties, such as improved adhesion, altered surface characteristics, and pH-responsiveness.

As additives , derivatives of this compound can serve several functions. Tertiary amines are known to act as catalysts or curing agents in certain polymerization systems. For example, in epoxy resin formulations, amine compounds are used as hardeners that cross-link the epoxy prepolymer chains. A patent for an epoxy resin amine curing agent describes the use of N,N'-dimethyl secondary diamine polymers for this purpose. google.com These amine-based curing agents can significantly influence the curing speed, hardness, and flexibility of the final thermoset material. google.com Research on similar structures, like N,N-Dimethylaniline end-functional polymers, has shown they can be used to initiate photoinduced block copolymerization, demonstrating the role of dimethylamino groups in controlling polymer architecture. researchgate.net

The performance of such amine-based additives is often evaluated by their effect on the physical and mechanical properties of the resulting polymer. Key performance indicators include cure time and the development of mechanical strength.

Table 1: Illustrative Properties of Amine Curing Agents in Epoxy Coatings

| Property | Amine Additive Example | Aliphatic Amine Example | Polyamide Adduct Example |

| Thin Film Set Time (5°C) | Faster Cure Speed | Slower Cure Speed | Slow Cure Speed |

| Hardness Development (5°C) | Faster Development | Slower Development | Slow Development |

| Impact Resistance | Improved | Poor | Moderate |

| Flexibility (Mandrel Bend) | Improved | Moderate | Moderate |

| This table is based on comparative data for N,N'-dimethyl secondary diamine polymers versus other amine curing agents and illustrates the potential impact of such structures. google.com |

The incorporation of this compound derivatives can thus be a strategic approach to developing advanced polymers with specific, desirable characteristics for use in coatings, adhesives, and other high-performance materials.

Advanced Analytical and Spectroscopic Characterization Techniques for N,n Dimethyl 2 Butanamine

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of N,N-Dimethyl-2-butanamine, enabling the separation of the compound from impurities and the resolution of its stereoisomers.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography is a robust and widely used method for assessing the purity and performing quantitative analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification based on the compound's mass spectrum. nih.govnist.gov

The quantitative determination typically employs a flame ionization detector (FID), which offers high sensitivity and a wide linear range for carbon-containing compounds. The analysis involves dissolving the sample in a suitable volatile solvent and injecting it into the GC system, where it is vaporized. The vaporized sample is then carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. Due to interactions with the stationary phase, components of the sample are separated based on their boiling points and polarity.

For a non-polar compound like this compound, a semi-standard non-polar column is often used. The retention index is a key parameter for identification in GC. The Kovats retention index for this compound on a semi-standard non-polar phase has been reported as 700. nih.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Technique | Gas Chromatography (GC) | Purity assessment and quantification |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | Quantification (FID), Identification (MS) |

| Column Type | Semi-standard non-polar | Separation of volatile components |

| Kovats Retention Index | 700 nih.gov | Compound identification |

High-Performance Liquid Chromatography (HPLC) for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of amines. While GC is suitable for volatile compounds, HPLC can be adapted for a wider range of polarities and is often performed at room temperature, preventing thermal degradation of sensitive samples. For amine analysis, reverse-phase (RP) HPLC is a common approach. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The mobile phase for analyzing this compound could consist of a mixture of acetonitrile (B52724) and water, with additives to improve peak shape and resolution. sielc.com Since amines can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing, an acidic modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com The use of formic acid is particularly advantageous when HPLC is coupled with mass spectrometry (MS), as it is volatile and compatible with the ionization source. sielc.com

Table 2: Illustrative HPLC Method for Amine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Technique | Reverse-Phase HPLC | Purity determination |

| Stationary Phase | C18 (low silanol activity) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte; peak shape improvement |

| Detector | UV, Mass Spectrometry (MS) | Detection of analyte (may require derivatization for UV) |

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound possesses a stereocenter at the second carbon of the butyl chain, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral chromatography is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. unife.it

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. nih.gov This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. unife.ityakhak.org

For enhanced detection and resolution, amines are sometimes derivatized with a chromophoric agent before analysis. yakhak.org The separation allows for the integration of the peaks corresponding to each enantiomer, from which the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. Techniques like ¹H and ¹³C NMR confirm the connectivity of atoms, while more advanced methods like Dynamic NMR can probe molecular motions.

¹H and ¹³C NMR for Structural Confirmation

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The combination of these two techniques allows for the unambiguous confirmation of the structure of this compound. nih.gov

In the ¹³C NMR spectrum , each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each signal is indicative of the electronic environment of that carbon.

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-CH) | 12.3 |

| C2 (-CH(N)-) | 60.1 |

| C3 (-CH₂-) | 22.0 |

| C4 (CH₃-CH₂) | 11.9 |

| N-CH₃ (x2) | 36.9 |

(Source: Based on data available from SpectraBase) nih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration).

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~2.3 | Singlet | 6H | N(CH ₃)₂ |

| b | ~2.4 - 2.6 | Multiplet | 1H | CH -N |

| c | ~1.3 - 1.5 | Multiplet | 2H | CH ₂-CH₃ |

| d | ~1.1 | Doublet | 3H | CH ₃-CH |

Dynamic NMR for Monitoring Stereomutations and Inversion Barriers

Tertiary amines, such as this compound, undergo a rapid process called pyramidal inversion or nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its substituents moving through a planar transition state, effectively turning the molecule "inside out". wikipedia.org For a chiral amine where the nitrogen itself is not the stereocenter, this inversion leads to a rapid interconversion between conformational isomers.

At room temperature, this inversion is extremely fast (billions of times per second), meaning that on the NMR timescale, the two non-equivalent N-methyl groups appear as a single, time-averaged signal. wikipedia.org However, this dynamic process can be studied using variable-temperature NMR, a technique known as Dynamic NMR (DNMR).

By lowering the temperature of the NMR experiment, the rate of nitrogen inversion can be slowed down. At a certain temperature, known as the coalescence temperature (Tc), the single peak for the N-methyl groups will broaden significantly. Below this temperature, the inversion becomes slow enough on the NMR timescale that the instrument can resolve two distinct signals for the now chemically non-equivalent methyl groups.

From the coalescence temperature and the separation of the signals at low temperatures, the free energy of activation (ΔG‡) for the inversion barrier can be calculated. For typical acyclic tertiary amines, this barrier is relatively low, often in the range of 20-25 kJ/mol. researchgate.net This low barrier is why enantiomers resulting from a stereogenic nitrogen in simple amines cannot typically be resolved at room temperature. wikipedia.org

Mass Spectrometry for Molecular Integrity and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Through ionization and subsequent mass-to-charge ratio analysis of the resulting fragments, a detailed molecular fingerprint is obtained.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information for its structural confirmation. The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that reveal the molecule's connectivity.

The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 101.19 g/mol . nist.gov This peak, arising from the removal of a single electron, confirms the molecular formula of C₆H₁₅N.

The fragmentation pattern is dominated by α-cleavage, a characteristic fragmentation mechanism for aliphatic amines. This process involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, the most prominent fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in the base peak at m/z 72. This fragment corresponds to the [CH(CH₃)N(CH₃)₂]⁺ ion.

Another significant fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z 86. Cleavage of the bond between the second and third carbon atoms of the butyl chain results in a fragment at m/z 58, corresponding to [CH₂CHN(CH₃)₂]⁺.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 101 | [C₆H₁₅N]⁺ | Molecular Ion |

| 86 | [C₅H₁₂N]⁺ | Loss of •CH₃ |

| 72 | [C₄H₁₀N]⁺ | Loss of •CH₂CH₃ (α-cleavage, Base Peak) |

| 58 | [C₃H₈N]⁺ | Cleavage of C₂-C₃ bond |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) Spectroscopy, are pivotal in identifying the functional groups present in this compound and probing the nature of its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its constituent bonds. As a tertiary amine, it lacks N-H bonds, a feature that distinguishes its spectrum from those of primary and secondary amines.

The most prominent features in the FT-IR spectrum are the C-H stretching vibrations of the alkyl groups, which appear in the region of 2800-3000 cm⁻¹. Specifically, the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups give rise to strong absorptions in this range.

The C-N stretching vibrations of the aliphatic amine functional group are typically observed in the fingerprint region, between 1000 and 1300 cm⁻¹. These absorptions, while often of medium to weak intensity, are characteristic of the amine structure. The spectrum also exhibits C-H bending vibrations for the methyl and methylene groups in the 1350-1470 cm⁻¹ region. The absence of a significant absorption band in the 3300-3500 cm⁻¹ range confirms the tertiary nature of the amine, as there are no N-H stretching vibrations.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2980 | Asymmetric C-H Stretch | Alkyl (CH₃) |

| 2870-2890 | Symmetric C-H Stretch | Alkyl (CH₃) |

| 2920-2940 | Asymmetric C-H Stretch | Alkyl (CH₂) |

| 2850-2870 | Symmetric C-H Stretch | Alkyl (CH₂) |

| 1450-1470 | C-H Bending | Alkyl (CH₂, CH₃) |

| 1050-1250 | C-N Stretch | Aliphatic Amine |

X-ray Diffraction of Crystalline Derivatives and Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a liquid compound like this compound at room temperature, this analysis requires the formation of a suitable crystalline derivative, such as a salt (e.g., hydrochloride or picrate) or a coordination complex with a metal.

A thorough search of the current scientific literature and crystallographic databases did not yield any specific X-ray diffraction data or crystal structures for this compound or its crystalline derivatives. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. The synthesis of a crystalline derivative and subsequent single-crystal X-ray diffraction analysis would be required to elucidate these structural parameters.

Computational and Theoretical Studies of N,n Dimethyl 2 Butanamine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like N,N-Dimethyl-2-butanamine.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the most stable three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles.

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), the equilibrium geometry of this compound can be determined. This process yields a detailed structural model, which is the foundation for all further computational analysis. While specific DFT-optimized structural parameters for this compound are not extensively documented in publicly available literature, the general procedure would involve iterative calculations to minimize the forces on each atom, resulting in a precise 3D model of its most stable form.

Table 6.1: Predicted Structural Parameters for this compound (Hypothetical DFT Data) (Note: The following data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-H Bond Length | ~1.09 Å |

| C-N-C Bond Angle | ~110° |

| C-C-C Bond Angle | ~112° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. DFT calculations provide key insights into this structure.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP surface would be expected to show a negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, indicating this is a likely site for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Energetic Landscapes

This compound has several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and understand the energy barriers between them.

Potential Energy Surface (PES) Scans for Internal Rotations

A Potential Energy Surface (PES) scan is a computational method where a specific geometric parameter, such as a dihedral angle, is systematically varied, and the energy of the molecule is calculated at each step while allowing the rest of the molecule to relax. uni-muenchen.deq-chem.com For this compound, PES scans would be performed by rotating around key bonds, such as the C-C and C-N bonds of the butyl chain. This process maps out the energetic landscape, revealing energy minima (stable conformers) and energy maxima (transition states between conformers). uni-muenchen.deq-chem.com

Prediction of Stable Conformations

From the PES scan, the geometries corresponding to the lowest energy points are identified as the most stable conformations. Due to steric hindrance between the ethyl, methyl, and dimethylamino groups, this compound is expected to have distinct, stable conformers. Computational analysis can predict the relative energies of these conformers, allowing for the determination of their population distribution at a given temperature. While detailed conformational studies on this compound are not widely published, such analyses are critical for understanding its behavior in different environments. mdpi.commdpi.com

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. rsc.org These calculated shieldings can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Predicting the NMR spectra for the different stable conformers of this compound can help in assigning peaks in an experimental spectrum.

Vibrational Frequencies : DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. sphinxsai.com Each calculated frequency is associated with a specific normal mode of vibration (e.g., C-H stretch, C-N bend). Comparing the predicted vibrational spectrum with an experimental one can help confirm the structure of the synthesized molecule. researchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental values.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. nih.govresearchgate.net This analysis provides information about the electronic transitions within the molecule, such as n → π* or π → π* transitions. For a saturated amine like this compound, significant absorptions would not be expected in the visible range, but transitions could occur in the UV region.

Molecular Dynamics Simulations (Implicitly relevant for conformational studies)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available scientific literature, the principles of this technique are highly relevant for understanding the compound's conformational landscape and dynamic behavior.

An MD simulation of this compound would model the interactions between the atoms of the molecule using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a detailed view of the molecule's flexibility and the different shapes (conformations) it can adopt.

The primary goal of such simulations would be to identify the most stable, low-energy conformations of the molecule. This is achieved by analyzing the simulation trajectory to determine the amount of time the molecule spends in various conformational states. The results are often visualized through Ramachandran-like plots for specific dihedral angles, which show the energetically favorable and unfavorable regions of conformational space.

Although detailed research findings from molecular dynamics simulations are not available, theoretical calculations can provide insight into the molecule's properties. The following table includes computed properties for this compound, which would serve as foundational data for setting up and validating any future molecular dynamics simulation.

| Computed Property | Value |

|---|---|

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 101.120449483 Da |

| Topological Polar Surface Area | 3.2 Ų |

| Heavy Atom Count | 7 |

| Complexity | 41.4 |

This data is computationally derived and sourced from public chemical databases.

Future Research Directions and Emerging Paradigms for N,n Dimethyl 2 Butanamine

Integration with Flow Chemistry and Continuous Processing

The integration of N,N-Dimethyl-2-butanamine synthesis and its subsequent reactions into flow chemistry and continuous processing systems represents a significant frontier for research. Continuous flow methodologies offer substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and simplified scalability. acsgcipr.orgmit.edu

For reactions involving tertiary amines, flow chemistry provides a safer environment for handling potentially hazardous reagents and unstable intermediates. For instance, a continuous, biphasic process has been developed for the formation of N-chloro-N,N-dialkylamines by reacting amines with aqueous sodium hypochlorite. acsgcipr.org This approach allows for the safe in-situ generation and immediate use of these reactive intermediates, a strategy directly applicable to this compound to access novel functionalized products. The use of widely available equipment for such reactors makes the methodology broadly accessible. acsgcipr.org

The benefits of continuous flow processing for amine chemistry are summarized below:

| Feature | Advantage in Amine Chemistry | Reference |

| Enhanced Safety | Allows for the controlled, in-situ generation and use of hazardous reagents or unstable intermediates like N-chloramines. | acsgcipr.org |

| Precise Control | Accurate management of reaction time, temperature, and stoichiometry leads to higher yields and selectivity. | acsgcipr.org |

| Improved Heat Transfer | Efficiently dissipates heat from exothermic reactions, such as N-chloramine formation, removing the need for external cooling. | acsgcipr.org |

| Scalability | Enables seamless scaling from laboratory research to industrial production without significant redevelopment. | mit.edu |

| Process Intensification | Can reduce waste, conserve resources, and lower energy consumption, contributing to improved sustainability. | mit.edu |

Future work will likely focus on developing integrated, multi-step flow syntheses that use this compound as a starting material, leveraging the benefits of this technology to create complex molecules with higher efficiency and safety.

Development of Novel Heterogeneous and Homogeneous Catalytic Systems

The development of new catalytic systems is crucial for unlocking the full potential of this compound, both in its synthesis and its use as a chemical building block. Research is advancing in both heterogeneous and homogeneous catalysis to achieve more efficient and selective transformations.

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. acs.org For the synthesis of N,N-dimethylamines, various heterogeneous systems have been developed. Carbon-supported Ruthenium (Ru/C) nanoparticles, for example, have been reported as highly efficient and selective catalysts for the N-dimethylation of a broad spectrum of functional amines using formaldehyde (B43269). acs.org This method is noted for its operational simplicity and the ready availability of the catalyst. acs.org Other systems, including those based on copper, cobalt, and gold, have also been explored for reductive N-methylation, offering alternatives to precious metal catalysts. acs.org

Homogeneous Catalysis: Homogeneous catalysts often offer high activity and selectivity under milder reaction conditions. A significant breakthrough in the functionalization of tertiary amines is a Palladium(II)-catalyzed protocol that directly appends arene feedstocks via C(sp³)–H bond functionalization. nih.gov This represents a powerful strategy for transforming a traditionally unreactive C-H bond into a versatile chemical handle, introducing functional complexity to simple alkylamines like this compound. nih.govcore.ac.uk This method can be used with both simple and complex starting materials to produce a range of γ-aryl tertiary alkylamines and can even be rendered enantioselective. nih.gov While homogeneous catalysts can be difficult to separate from products, their high performance makes them essential for synthesizing complex molecules. acs.org

| Catalyst Type | Description | Key Advantages | Relevant Transformation |

| Heterogeneous (e.g., Ru/C) | Solid-phase catalysts, often metal nanoparticles on a support. | Easy to separate, reusable, suitable for continuous flow processes. | Synthesis of N,N-dimethylamines via N-methylation of primary/secondary amines. acs.org |

| Homogeneous (e.g., Pd(II)/Ligand) | Soluble catalysts, often metal-ligand complexes. | High activity and selectivity, mild reaction conditions. | Functionalization of tertiary amines via C(sp³)–H activation. nih.gov |

Future research will focus on creating more robust and recyclable heterogeneous catalysts and exploring a wider range of transformations with homogeneous systems, particularly those that can activate the inert C-H bonds of this compound.

Exploration of New Synthetic Transformations and Reactivity Modes

A primary challenge in synthetic chemistry is the selective functionalization of unactivated C(sp³)–H bonds, which are ubiquitous in organic molecules but inherently inert. chemrxiv.org Recent advances have demonstrated novel reactivity modes for tertiary alkylamines, a class of compounds to which this compound belongs.

The most significant emerging transformation is the direct, metal-catalyzed C(sp³)–H activation. A landmark study reported a Pd(II)-catalyzed method for the γ-arylation of tertiary alkylamines. nih.gov This reaction selectively targets the C-H bond at the terminal methyl group of an ethyl or larger alkyl chain, which is typically unreactive. The amine's nitrogen atom acts as an intrinsic directing group, guiding the catalyst to the specific C-H bond. This approach transforms the simple alkylamine framework into a more complex and valuable γ-aryl tertiary alkylamine structure. nih.govcore.ac.uk

This catalytic C(sp³)–H activation offers a powerful tool for molecular construction, providing a new disconnection for retrosynthetic analysis. It allows for the late-stage functionalization of amine-containing molecules, which is highly valuable in medicinal chemistry and materials science. The ability to render this transformation enantioselective further enhances its utility, opening pathways to chiral amine derivatives. nih.gov

The key features of this novel transformation are: